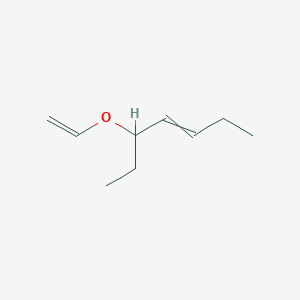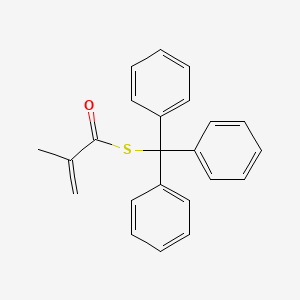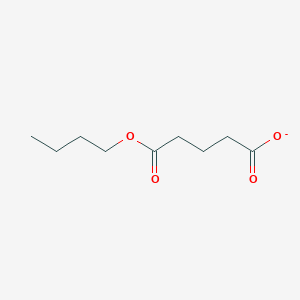
5-Butoxy-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butoxy-5-oxopentanoate is an organic compound with the molecular formula C9H16O4. . This compound is characterized by its butoxy group attached to a pentanoate backbone, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 5-Butoxy-5-oxopentanoate typically involves esterification reactions. One common method is the reaction of glutaric acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same esterification reaction but is optimized for large-scale production by controlling temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
5-Butoxy-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can replace the butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles are employed.
Major Products Formed
Oxidation: Glutaric acid derivatives.
Reduction: Butoxy alcohols.
Substitution: Various substituted pentanoates.
Wissenschaftliche Forschungsanwendungen
5-Butoxy-5-oxopentanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Wirkmechanismus
The mechanism of action of 5-Butoxy-5-oxopentanoate involves its interaction with various molecular targets. It can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. The pathways involved include ester hydrolysis, oxidation-reduction reactions, and nucleophilic substitutions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Oxopentanoic acid: Shares a similar backbone but lacks the butoxy group.
5-Butoxy-3-hydroxy-5-oxopentanoate: Contains an additional hydroxyl group, making it more reactive in certain conditions.
Uniqueness
5-Butoxy-5-oxopentanoate is unique due to its butoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
93504-86-0 |
|---|---|
Molekularformel |
C9H15O4- |
Molekulargewicht |
187.21 g/mol |
IUPAC-Name |
5-butoxy-5-oxopentanoate |
InChI |
InChI=1S/C9H16O4/c1-2-3-7-13-9(12)6-4-5-8(10)11/h2-7H2,1H3,(H,10,11)/p-1 |
InChI-Schlüssel |
UGWQNYIVMNOSRS-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCOC(=O)CCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


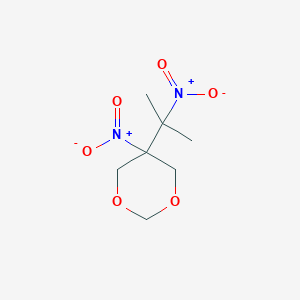
![N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide](/img/structure/B14363669.png)
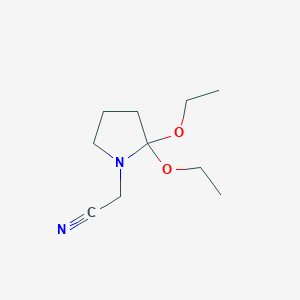
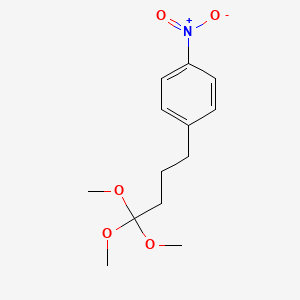


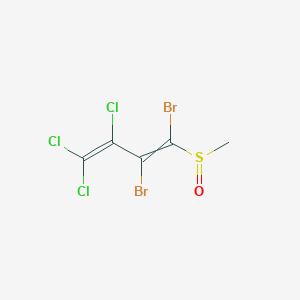

![N-[4-(Dimethylamino)phenyl]-5-(piperidin-1-yl)pentanamide](/img/structure/B14363710.png)
![1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene](/img/structure/B14363713.png)
![Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate](/img/structure/B14363721.png)
